
Methylcyclopentadiene dimer
Overview
Description
Methylcyclopentadiene dimer (C₁₂H₁₆), also known as 4,9-dimethyltricyclo[5.2.1.0²,⁶]deca-3,8-diene, is a bicyclic hydrocarbon formed via the Diels-Alder dimerization of methylcyclopentadiene monomers . It is a colorless to light yellow liquid with a molecular weight of 160.26 g/mol, boiling point ~180°C, and vapor pressure of ~7.5 mmHg at 47.8°C . The compound is stabilized with inhibitors like 4-tert-butylcatechol to prevent premature polymerization .
This compound has garnered significant attention as a high-performance bio-based jet fuel component due to its exceptional density (≥0.94 g/cm³) and thermal stability (>400°C), outperforming conventional fossil-based fuels such as JP-10 and JP-7 . Its synthesis from biomass-derived 5-methylfurfural offers a sustainable route with yields up to 74.4% .
Preparation Methods
Dehydrogenation and Dimerization of Methylcyclopentane/Methylcyclopentene
Reaction Mechanism and Process Design
The dehydrogenation of methylcyclopentane or methylcyclopentene to methylcyclopentadiene forms the cornerstone of this method. As detailed in US2935538A, feedstocks are preheated to 400–600°C and passed through a catalytic dehydrogenation reactor containing chromia-alumina catalysts . The reaction produces a mixture of methylcyclopentadiene monomers, hydrogen, and residual hydrocarbons. Subsequent rapid cooling to 50–100°C minimizes thermal degradation, followed by compression to separate C₆ and heavier components .
Dimerization occurs in soaking zones maintained at 50–200°C and pressures of 50–500 psig for 0.5–20 hours . These conditions favor the Diels-Alder reaction, where two monomers conjugate to form the dimer. A critical innovation lies in using the dimer product itself as an absorbent in countercurrent scrubbers, recovering unreacted monomers from hydrogen-rich streams. This cyclic integration boosts overall yields to 85–92% while reducing contamination risks .
Purification and Recycling Strategies
Distillation under reduced pressure (0.1–20 kPa) separates dimerized products from unreacted monomers and lighter hydrocarbons. However, dimer cracking at elevated temperatures (40–175°C) necessitates a secondary soaking stage to re-dimerize cracked monomers . The final product, obtained via side-stream distillation, achieves >96% purity. Residual methylcyclopentane and methylcyclopentene are recycled to the dehydrogenation reactor, enhancing feedstock utilization .
Methylation of Cyclopentadiene Monomers
Alkaline Methylation and Dimerization
CN1785942A discloses a route starting with thermal cracking of dicyclopentadiene at 150–250°C to generate cyclopentadiene monomers . These monomers undergo methylation in alkaline aqueous solutions (e.g., 25% NaOH) with methylating agents like methyl bromide or sulfate. The reaction proceeds at -10–25°C to prevent oligomerization, yielding a mixture of 1-, 2-, and 5-methylcyclopentadiene isomers .
Dimerization at 30–120°C for 4–6 hours produces MCPD, which is distilled under vacuum (0.5–20 kPa) to isolate >96% pure product . A key advantage is the reuse of alkaline filtrate, reducing waste. However, methyl bromide’s corrosivity and toxicity necessitate stringent handling protocols.
Table 1: Methylation Reaction Parameters and Yields
Methylating Agent | Temperature (°C) | Pressure (kPa) | Yield (%) | Purity (%) |
---|---|---|---|---|
CH₃Br | 0–5 | 101 | 91 | 98 |
(CH₃O)₂SO₂ | 10 | 101 | 92.1 | 97 |
CH₃Cl | 25 | 101 | 92.8 | 97.5 |
Novel Amine Salt-Mediated Synthesis
Cyclopentadienyl Salt Formation
CN103626622A introduces a method avoiding high-temperature cracking by using cyclopentadienyl salts . Cyclopentadiene monomers are reacted with secondary amine salts (e.g., diethylammonium chloride) in dichloromethane at room temperature, forming stable cyclopentadienyl complexes over 3–6 hours . This step ensures controlled reactivity, mitigating uncontrolled polymerization.
Low-Temperature Methylation and Polymerization
Methylation occurs at -5–15°C with methyl iodide or sulfate, achieving near-quantitative conversion. The resulting methylcyclopentadiene mixture is polymerized at 30–120°C, followed by solvent removal and vacuum distillation . This approach achieves 95–97% purity with yields of 90–93%, outperforming traditional methods in safety and by-product suppression.
Comparative Analysis of Industrial Viability
Energy and Cost Considerations
Dehydrogenation requires significant energy input for preheating (400–600°C) and high-pressure dimerization, increasing operational costs. In contrast, amine salt methods operate at milder conditions (<120°C), reducing energy consumption by ~30% . Methylation routes, while efficient, incur costs from corrosive reagents and wastewater treatment.
Emerging Trends and Optimization Strategies
Catalytic Advances
Recent patents highlight zeolite catalysts (e.g., ZSM-5) for dehydrogenation, reducing coke formation and enhancing catalyst longevity . Bifunctional catalysts integrating acidic and metallic sites show promise in coupling dehydrogenation and dimerization steps, cutting processing time by 40% .
Process Intensification
Reactive distillation columns combining dimerization and separation in a single unit reduce capital costs. Pilot studies demonstrate 15% higher yields compared to batch systems, with reduced dimer cracking .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions, particularly electrophilic substitution, can occur with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Fuel Synthesis
High-Performance Jet Fuels
Recent studies have demonstrated that methylcyclopentadiene dimer can be synthesized from biomass-derived 5-methyl furfural, yielding high-performance fuels with thermal stability and density superior to traditional fossil fuels like JP-10 and JP-7. This innovative approach not only provides a renewable energy source but also highlights the potential for sustainable fuel production methods . The ability to produce these fuels with yields reaching up to 74.4% emphasizes the compound's significance in advancing alternative energy solutions.
Chemical Reactions
Diels-Alder Reactions
This compound is extensively utilized in Diels-Alder reactions, a fundamental reaction in organic chemistry that forms cyclic compounds. The dimer can undergo thermal cracking to regenerate methylcyclopentadiene monomer, which is then used in various synthetic applications. This reversible reaction is crucial for producing complex organic molecules and polymers .
Catalysis and Organometallic Chemistry
The compound serves as a ligand in organometallic chemistry, particularly in the formation of sandwich complexes like dimethylmanganocene. These complexes are formed through reactions involving this compound and transition metals, showcasing the dimer's role in facilitating important catalytic processes . The ability to stabilize metal centers enhances the reactivity of various substrates, making it a valuable component in synthetic methodologies.
Educational Applications
NMR Spectroscopy Education
In academic settings, this compound is employed in undergraduate laboratory courses to teach students about Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing NMR spectra of mixtures generated from Diels-Alder reactions involving this dimer, students gain hands-on experience with complex spectral data analysis. This practical application helps demystify advanced spectroscopic techniques and fosters a deeper understanding of organic reaction mechanisms .
Toxicological Considerations
While this compound has numerous applications, it is essential to recognize its toxicological profile. The compound is classified as a neurotoxin and has been associated with acute solvent syndrome and potential hepatotoxicity when handled improperly . Safety measures must be implemented during its use in industrial and laboratory settings to mitigate health risks.
Summary Table of Applications
Application Area | Details |
---|---|
Fuel Synthesis | High-performance jet fuels from biomass; yields up to 74.4% |
Chemical Reactions | Diels-Alder reactions; serves as a ligand in organometallic chemistry |
Educational Uses | NMR spectroscopy experiments for undergraduate students |
Toxicological Considerations | Neurotoxic effects; requires careful handling and safety precautions |
Mechanism of Action
The mechanism of action of Methylcyclopentadiene dimer involves its interaction with molecular targets such as enzymes or receptors. The methano bridge and tetrahydro modifications influence its binding affinity and specificity, making it a versatile compound in various biochemical pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares methylcyclopentadiene dimer with related cyclopentadiene dimers:
Key Observations :
- Methyl substituents in this compound improve density and thermal stability compared to unsubstituted DCPD .
- Ethyl-substituted analogs (e.g., diethyldicyclopentadiene) exhibit lower density due to increased alkyl chain length but higher boiling points .
Chemical Reactivity and Stability
Dimerization and Isomerization
- Methylcyclopentadiene dimerizes faster than cyclopentadiene but slower than 2-methylcyclopentadiene due to steric effects . At 60°C, dimerization completes within 2 hours, whereas cyclopentadiene dimerizes in minutes .
- Isomerization studies using heteropolyacid catalysts reveal that methyl-substituted dimers (e.g., tetrahydrodi(methylcyclopentadiene)) exhibit slower reaction rates than unsubstituted analogs, attributed to methyl groups hindering catalyst access .
Thermal Cracking
- This compound requires higher cracking temperatures (180°C) compared to DCPD (165°C) due to enhanced thermal stability .
- Impurities like cyclopentadiene (<1% in purified dimer) necessitate rigorous fractional distillation to avoid side reactions in downstream applications .
Performance in Jet Fuels
This compound outperforms similar compounds in fuel applications:
Property | This compound | JP-10 | DCPD |
---|---|---|---|
Density (g/cm³) | 0.94–0.97 | 0.93 | 0.93 |
Thermal Stability (°C) | >400 | 250–300 | 300–350 |
Volumetric Energy (MJ/L) | 39.5 | 38.2 | 37.8 |
Notable Findings:
- The dimer’s high density and volumetric energy make it superior for aerospace applications .
- Codimers of methylcyclopentadiene with cyclopentadiene exhibit intermediate properties, enabling tailored fuel blends .
Industrial and Laboratory Handling
- Purification : this compound requires repeated distillation to achieve >99% purity, unlike DCPD, which is less prone to cyclopentadiene contamination .
- Storage: Inhibitors (e.g., 4-tert-butylcatechol) are essential to prevent polymerization, whereas DCPD is stabilized with antioxidants like hydroquinone .
Q & A
Q. What are the optimized methods for synthesizing methylcyclopentadiene dimer (MCPD) from biomass-derived precursors?
Level: Basic (Synthesis and Experimental Design)
Methodological Answer:
MCPD can be synthesized via hydrodeoxygenation (HDO) of biomass-derived intermediates. For example:
- 3-methylcyclopent-2-enone (from cellulose) is catalytically deoxygenated using Mo-based catalysts (e.g., MoO₃/ZnO) under H₂ to yield methylcyclopentadiene monomer, which dimerizes at 0–60°C .
- 5-methylfurfural can be converted to MCPD via acid-catalyzed cyclization and dimerization, with yields enhanced by optimizing reaction time (2–3 hr) and temperature (160–170°C) .
Key Variables: Catalyst composition (e.g., MoO₃ vs. Pd/C), H₂ pressure (1–5 bar), and monomer stabilization (e.g., BHT inhibitors to prevent polymerization) .
Q. How can researchers characterize the purity and isomer distribution of MCPD?
Level: Basic (Analytical Chemistry)
Methodological Answer:
- GC-MS/VPC: Resolve isomers using silicone oil columns (e.g., DC-550) at 107°C, with retention time ratios relative to cyclopentadiene dimer as a standard .
- ¹H NMR: Identify endo/exo configurations via coupling patterns (e.g., exo protons at δ 2.5–3.0 ppm) .
- Purity Analysis: Quantify residual monomers (≤3.5%) and stabilizers (e.g., 200 ppm 4-tert-butylcatechol) using HPLC with UV detection .
Q. What causes discrepancies in reported dimerization rates of methylcyclopentadiene isomers?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Dimerization kinetics depend on isomer structure and reaction conditions:
- 2-methylcyclopentadiene dimerizes faster than 1-methylcyclopentadiene due to steric and electronic effects. At 60°C, 2-methyl isomer dimerizes in 2 hr, while residual monomer enriches in 1-methyl isomer over 5 days .
- Temperature Dependence: No dimerization occurs below -20°C, while thermal cracking dominates above 172°C .
Mitigation: Standardize monomer ratios and use low-temperature storage (-20°C) to minimize isomer redistribution .
Q. How do computational methods enhance understanding of MCPD hydrogenation mechanisms?
Level: Advanced (Computational Chemistry)
Methodological Answer:
- DFT Calculations: Gaussian 03 simulations reveal that hydrogenation of MCPD over Pd/C follows a Langmuir–Hinshelwood mechanism. The exo C=C bond (higher electron density) reacts faster than endo positions .
- Kinetic Modeling: Non-competitive adsorption between H₂ and MCPD on Pd/C surfaces explains rate-limiting steps at high H₂ pressures (>10 bar) .
Experimental Validation: Compare turnover frequencies (TOFs) with DFT-predicted activation energies (e.g., ΔG‡ ≈ 45 kJ/mol for exo hydrogenation) .
Q. What are the best practices for handling and stabilizing MCPD in laboratory settings?
Level: Basic (Safety and Stability)
Methodological Answer:
- Stabilization: Add 200 ppm 4-tert-butylcatechol or BHT to inhibit radical-induced polymerization .
- Storage: Keep at -20°C in amber glass under N₂ to prevent dimer dissociation. Avoid exposure to light or peroxides .
- Safety Protocols: Use explosion-proof equipment (flash point: 26–31.8°C) and Class 3 PPE for handling (UN3295 hazard class) .
Q. How can researchers resolve MCPD dimer isomers for structure-property studies?
Level: Advanced (Isomer Separation)
Methodological Answer:
- Chromatography: Use preparative GC with polar columns (e.g., DC-710 silicone oil) to isolate isomers like 4,9-dimethyltricyclodecadiene .
- Crystallography: Analyze endo/exo configurations via single-crystal X-ray diffraction, noting bond angles (e.g., C-C bridgehead angles ~95°) .
- Statistical Distribution: Expect ~5 isomers, including codimers (e.g., 2-methyl + 1-methylcyclopentadiene), with ratios dependent on initial monomer composition .
Properties
IUPAC Name |
4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAPVPPPVLIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CC(C2C=C1C)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274242 | |
Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26472-00-4, 1217741-36-0 | |
Record name | Methylcyclopentadiene dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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